molecular formula C25H19N3O2 B15023434 2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide

Cat. No.: B15023434
M. Wt: 393.4 g/mol
InChI Key: MYGALHQCKLSAMD-KGENOOAVSA-N
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Description

2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with two indole moieties connected through a methylene bridge, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Condensation Reaction: The synthesized indole is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the indole-3-ylidene intermediate.

    Acetamide Formation: The final step involves the reaction of the indole-3-ylidene intermediate with acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the indole-3-ylidene moiety to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Formation of oxindole derivatives.

    Reduction: Formation of hydroxylated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moieties can interact with various enzymes and receptors, modulating their activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE
  • 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)PROPIONAMIDE
  • 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)BUTYRAMIDE

Uniqueness

The unique structure of 2-(3-{[(3E)-2-OXO-1-PHENYL-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETAMIDE, with its two indole moieties and the specific positioning of functional groups, distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H19N3O2

Molecular Weight

393.4 g/mol

IUPAC Name

2-[3-[(E)-(2-oxo-1-phenylindol-3-ylidene)methyl]indol-1-yl]acetamide

InChI

InChI=1S/C25H19N3O2/c26-24(29)16-27-15-17(19-10-4-6-12-22(19)27)14-21-20-11-5-7-13-23(20)28(25(21)30)18-8-2-1-3-9-18/h1-15H,16H2,(H2,26,29)/b21-14+

InChI Key

MYGALHQCKLSAMD-KGENOOAVSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=C\C4=CN(C5=CC=CC=C54)CC(=O)N)/C2=O

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=CC4=CN(C5=CC=CC=C54)CC(=O)N)C2=O

Origin of Product

United States

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